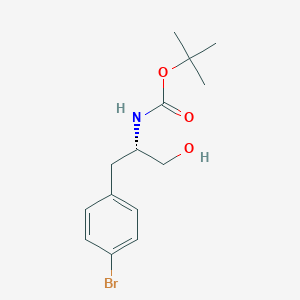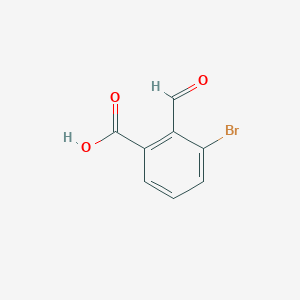
3-Bromo-2-formylbenzoic acid
Vue d'ensemble
Description
3-Bromo-2-formylbenzoic acid is an organic compound with the molecular formula C8H5BrO3 It is a derivative of benzoic acid, where the benzene ring is substituted with a bromine atom at the third position and a formyl group at the second position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-bromo-2-formylbenzoic acid typically involves the bromination of 2-formylbenzoic acid. One common method is the electrophilic aromatic substitution reaction, where 2-formylbenzoic acid is treated with bromine in the presence of a catalyst such as iron(III) bromide (FeBr3). The reaction proceeds under mild conditions, usually at room temperature, to yield this compound.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters, leading to higher yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 3-Bromo-2-formylbenzoic acid undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions. Common reagents include sodium methoxide (NaOCH3) or potassium thiolate (KSR).
Common Reagents and Conditions:
Oxidation: KMnO4 in aqueous solution, CrO3 in acetic acid.
Reduction: NaBH4 in methanol, LiAlH4 in ether.
Substitution: NaOCH3 in methanol, KSR in dimethyl sulfoxide (DMSO).
Major Products:
Oxidation: 3-bromo-2-carboxybenzoic acid.
Reduction: 3-bromo-2-hydroxymethylbenzoic acid.
Substitution: 3-methoxy-2-formylbenzoic acid, 3-thio-2-formylbenzoic acid.
Applications De Recherche Scientifique
3-Bromo-2-formylbenzoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules
Biology: The compound can be used in the study of enzyme-catalyzed reactions, particularly those involving aromatic substrates. It serves as a model compound for understanding the mechanisms of enzyme action.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds. Its derivatives may exhibit biological activity, making it a candidate for drug development.
Industry: It is used in the production of specialty chemicals and materials. Its reactivity makes it suitable for the synthesis of polymers and other advanced materials.
Mécanisme D'action
The mechanism of action of 3-bromo-2-formylbenzoic acid depends on the specific reactions it undergoes. For example, in nucleophilic aromatic substitution reactions, the bromine atom is replaced by a nucleophile through a two-step mechanism involving the formation of a Meisenheimer complex. The formyl group can participate in various reactions, acting as an electrophile in nucleophilic addition reactions.
Comparaison Avec Des Composés Similaires
2-Bromo-3-formylbenzoic acid: Similar structure but with the bromine and formyl groups at different positions.
4-Bromo-2-formylbenzoic acid: Bromine atom at the fourth position instead of the third.
3-Bromo-4-formylbenzoic acid: Formyl group at the fourth position instead of the second.
Uniqueness: 3-Bromo-2-formylbenzoic acid is unique due to the specific positioning of the bromine and formyl groups, which influences its reactivity and the types of reactions it can undergo. This positional isomerism allows for distinct chemical behavior compared to its similar compounds, making it valuable for targeted synthetic applications.
Propriétés
IUPAC Name |
3-bromo-2-formylbenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrO3/c9-7-3-1-2-5(8(11)12)6(7)4-10/h1-4H,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOVNLLRCBFAQGC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)C=O)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


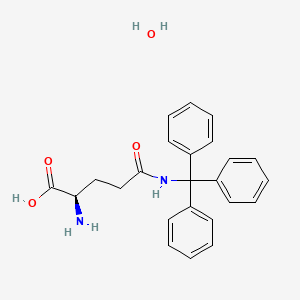

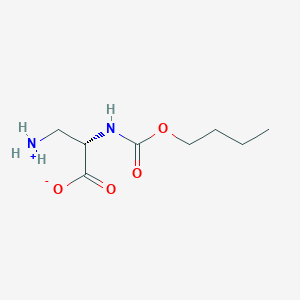

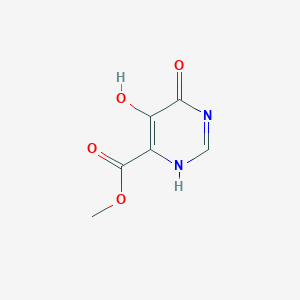


![[2-[(2-acetamido-6-oxo-3H-purin-9-yl)methoxy]-3-acetyloxypropyl] acetate](/img/structure/B7889912.png)




![[(1R)-1-(4-methylphenyl)ethyl]azanium;chloride](/img/structure/B7889937.png)
